What are the properties of N1,N1,N2,N2-tetramethylcyclohexane-1,2-diamine?
What are the properties of N1,N1,N2,N2-tetramethylcyclohexane-1,2-diamine?
An In-Depth Technical Guide to N1,N1,N2,N2-Tetramethylcyclohexane-1,2-diamine: Properties, Synthesis, and Applications
Introduction
N1,N1,N2,N2-tetramethylcyclohexane-1,2-diamine is a versatile chiral diamine that has garnered significant attention in various fields of chemical research and development. Structurally, it is a cyclohexane ring substituted on adjacent carbons with dimethylamino groups. This arrangement gives rise to stereoisomers, with the trans isomers, specifically the enantiomerically pure (1R,2R) and (1S,2S) forms, being of particular importance. Its utility stems from its excellent reactivity and its ability to act as a bidentate chelating ligand.[1][2] As a ligand, it forms stable complexes with a wide range of metals, which are pivotal in asymmetric catalysis for producing enantiomerically pure compounds, a critical need in the pharmaceutical industry.[1] Beyond catalysis, it serves as a valuable building block in polymer chemistry and drug formulation, where its unique properties can enhance material performance and the bioavailability of active pharmaceutical ingredients.[2] This guide provides a comprehensive overview of its properties, synthesis, applications, and handling for researchers, scientists, and drug development professionals.
Part 1: Physicochemical and Spectroscopic Properties
The physical and chemical properties of N1,N1,N2,N2-tetramethylcyclohexane-1,2-diamine are fundamental to its application and handling. The compound is typically a colorless to light yellow liquid at room temperature.[1][2] Its stereochemistry is a defining feature, with the trans-(1R,2R) and trans-(1S,2S) enantiomers being the most commonly utilized in asymmetric synthesis.
Quantitative Data Summary
The key physicochemical properties are summarized in the table below, compiled from various chemical suppliers and databases.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₂₂N₂ | [1][2][3][4] |
| Molecular Weight | 170.30 g/mol | [1][2][3][4] |
| CAS Number | 53152-68-4 [(1S,2S)-isomer] | [2][3][5] |
| 53152-69-5 [(1R,2R)-isomer] | [1][4][6] | |
| 43148-65-8 [trans-isomer] | [7][8] | |
| Appearance | Colorless to light yellow liquid | [1][2][6] |
| Boiling Point | 216.8 °C at 760 mmHg | [5] |
| Density | 0.89 g/mL | [5] |
| Purity | Typically >95% | [2][6] |
| Topological Polar Surface Area | 6.5 Ų | [3][4] |
| XLogP3 | 1.6 | [3][5] |
Spectroscopic Profile
While specific spectra are lot-dependent, the expected spectroscopic characteristics are as follows:
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¹H NMR: The spectrum would be characterized by a prominent singlet in the range of 2.2-2.4 ppm, integrating to 12 protons, corresponding to the four equivalent N-methyl groups. The protons on the cyclohexane ring would appear as a series of complex multiplets in the upfield region (typically 1.0-2.5 ppm). The two methine protons (CH-N) adjacent to the nitrogen atoms would likely appear as distinct signals within this multiplet region.
-
¹³C NMR: The spectrum would show a signal for the N-methyl carbons around 40-45 ppm. The cyclohexane ring would exhibit four distinct signals for its carbons, reflecting the molecule's symmetry.
-
IR Spectroscopy: The infrared spectrum would be dominated by C-H stretching vibrations from the methyl and cyclohexyl groups just below 3000 cm⁻¹. A key feature would be the C-N stretching bands, typically found in the 1000-1200 cm⁻¹ region. The absence of N-H stretching bands (3300-3500 cm⁻¹) confirms the tertiary nature of the amine groups.
-
Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at m/z = 170. Subsequent fragmentation would likely involve the loss of methyl groups or cleavage of the cyclohexane ring.
Part 2: Synthesis and Reactivity
The synthesis of N1,N1,N2,N2-tetramethylcyclohexane-1,2-diamine is most commonly achieved through the exhaustive methylation of the corresponding parent diamine, trans-1,2-diaminocyclohexane. This transformation can be accomplished via several established methodologies.
Synthetic Workflow: Reductive Amination
A robust and widely used method is the Eschweiler-Clarke reaction, which employs formaldehyde as the source of the methyl groups and formic acid as the reducing agent. This one-pot procedure is efficient for the exhaustive methylation of primary amines.
Caption: Synthesis via Eschweiler-Clarke Reaction.
Experimental Protocol: Synthesis of (1R,2R)-N1,N1,N2,N2-tetramethylcyclohexane-1,2-diamine
This protocol is based on the general procedure for reductive amination of diamines.[9]
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add (1R,2R)-1,2-diaminocyclohexane (11.4 g, 0.1 mol).
-
Reagent Addition: Add 90% formic acid (25.5 g, 0.5 mol) to the flask, followed by the slow addition of 37% aqueous formaldehyde (32.5 g, 0.4 mol). The addition should be performed carefully as the initial reaction is exothermic.
-
Reflux: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 12-16 hours. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Workup - Basification: After cooling to room temperature, carefully pour the reaction mixture over crushed ice and basify to pH > 12 by the slow addition of concentrated sodium hydroxide (NaOH) solution. This step should be performed in a fume hood as it is highly exothermic.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane (3 x 100 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The resulting crude oil is purified by vacuum distillation to yield the final product as a clear, colorless liquid.
Part 3: Key Applications in Research and Development
The utility of N1,N1,N2,N2-tetramethylcyclohexane-1,2-diamine spans multiple domains, primarily driven by its function as a chiral ligand.
Asymmetric Catalysis
This is the most prominent application. The diamine serves as a C₂-symmetric chiral ligand that coordinates with metal centers (e.g., Ruthenium, Rhodium, Nickel, Copper) to create a chiral environment.[1][2] This chiral catalyst can then stereoselectively transform a prochiral substrate into a single enantiomer of the product. This is crucial in synthesizing chiral drugs, where only one enantiomer is therapeutically active.
Causality of Stereoselection: The rigid cyclohexane backbone fixes the spatial orientation of the two dimethylamino groups. When bound to a metal, this creates a well-defined chiral pocket. The substrate must approach the metal center in a specific orientation to minimize steric hindrance with the ligand, leading to the preferential formation of one enantiomer. A similar principle is seen in catalysts derived from related diamines used in enantioselective Michael additions.[10]
Caption: General Mechanism of Asymmetric Catalysis.
Polymer Science
In polymer chemistry, it functions primarily as a curing agent or a chain extender, particularly for epoxy resins and polyurethanes.[1][2]
-
Epoxy Curing: The tertiary amine groups can catalyze the ring-opening polymerization of epoxy resins. They can also be used to synthesize polyamines that act as hardeners. This process creates a rigid, cross-linked polymer network, enhancing the material's thermal stability and mechanical strength.[2]
-
Polyurethanes: It can act as a catalyst in the reaction between isocyanates and polyols to form polyurethanes, influencing the reaction rate and the final properties of the foam or elastomer.
Pharmaceutical Development
Beyond its role in the catalytic synthesis of chiral APIs, the compound itself has potential applications in drug formulation. Its properties, such as enhanced solubility and lower volatility compared to similar compounds, make it an attractive component in drug delivery systems.[2] It can be used to form salts with acidic APIs, potentially improving their solubility and bioavailability, or act as a stabilizer for reactive intermediates during complex syntheses.[1]
Part 4: Safety, Handling, and Storage
N1,N1,N2,N2-tetramethylcyclohexane-1,2-diamine is a corrosive and flammable liquid that requires careful handling.[3][11]
Hazard Identification and Safety Precautions
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Flammable Liquid | 🔥 | Danger | H226: Flammable liquid and vapor |
| Skin/Eye Corrosion | corrosive | Danger | H314: Causes severe skin burns and eye damage |
Source: Aggregated GHS information.[3][12]
Recommended Handling and Storage Protocol
-
Personal Protective Equipment (PPE): Always handle this chemical inside a certified chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical splash goggles with a face shield.[11][13]
-
Handling: Use spark-proof tools and avoid sources of ignition like open flames and hot surfaces.[12] Do not breathe vapors or mists. Ensure adequate ventilation. The compound is corrosive; avoid all contact with skin and eyes.[11]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[12] The container should be kept tightly closed under an inert atmosphere (e.g., nitrogen or argon).[4][11] Store in a designated corrosives area.
-
Spill & Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable, closed container for disposal.[12] Dispose of waste material through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[11][13]
Conclusion
N1,N1,N2,N2-tetramethylcyclohexane-1,2-diamine is a chemical of significant value, bridging foundational organic synthesis with cutting-edge applications. Its well-defined chiral structure makes it an indispensable ligand for asymmetric catalysis, directly impacting the production of enantiopure pharmaceuticals. Furthermore, its utility in polymer science and as a versatile synthetic intermediate highlights its broad applicability. A thorough understanding of its properties, combined with stringent adherence to safety protocols, enables researchers and developers to effectively harness its potential in creating novel molecules and materials.
References
-
Capot Chemical. (MSDS of Trans-N1,N2-Dimethylcyclohexane-1,2-diamine). [Link]
-
Shen, Y.-H., et al. (An efficient synthesis of enantiomerically pure trans-N1,N2-dimethylcyclohexane-1,2-diamine). ResearchGate. [Link]
-
PrepChem. (Synthesis of trans-N,N'-dimethylcyclohexane-1,2-diamine). [Link]
-
Periasamy, M., & Reddy, M. R. (Synthesis of trans-1,2-diamines via sequential opening of cyclohexene oxide and aziridinium ions). ARKIVOC. [Link]
-
Zare, A., et al. (N1,N1,N2,N2-tetramethyl-N1,N2-bis(sulfo)ethane-1,2-diaminium Chloride...). Organic Chemistry Research. [Link]
-
Utecht, N., et al. (Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts...). MDPI. [Link]
-
CAS Common Chemistry. (2-Phenoxybenzaldehyde). [Link]
-
Trofimov, A., et al. (Synthesis of N,N′-Dialkylated Cyclohexane-1,2-diamines...). ResearchGate. [Link]
-
Evans, D. A., & Seidel, D. (Ni(II)-Bis[(R,R)-N,N'-dibenzylcyclohexane-1,2-diamine]Br2 Catalyzed Enantioselective Michael Additions...). Organic Chemistry Portal. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. echemi.com [echemi.com]
- 4. chemscene.com [chemscene.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. (1R,2R)-N,N,N',N'-Tetramethyl-1,2-cyclohexanediamine | 53152-69-5 | TCI AMERICA [tcichemicals.com]
- 7. 43148-65-8|(1R,2R)-rel-N1,N1,N2,N2-Tetramethylcyclohexane-1,2-diamine|BLD Pharm [bldpharm.com]
- 8. aaronchem.com [aaronchem.com]
- 9. Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine [mdpi.com]
- 10. Ni(II)-Bis[(R,R)-N,N'-dibenzylcyclohexane-1,2-diamine]Br2 Catalyzed Enantioselective Michael Additions of 1,3-Dicarbonyl Compounds to Conjugated Nitroalkenes [organic-chemistry.org]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. fishersci.ca [fishersci.ca]
- 13. capotchem.com [capotchem.com]
